(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral amide compound characterized by a 2-fluoro-substituted benzyl group, an isopropyl moiety, and a branched butyramide backbone. Its stereochemistry at the amino group (S-configuration) and the presence of fluorine likely influence its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWHMKXVULIZCI-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1F)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1F)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C15H23FN2O
- CAS Number : 2443910-00-5
- Molar Mass : 265.36 g/mol
The biological activity of this compound primarily involves its interaction with specific biological targets, including receptors and enzymes. Preliminary studies suggest it may act as an inhibitor of certain kinases and have effects on neurotransmitter systems.
Biological Activity Overview
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Antitumor Activity :
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer. It appears to induce apoptosis through the activation of caspase pathways.
- Table 1: Antitumor Efficacy in Cell Lines
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Apoptosis induction via caspase activation A549 (Lung) 15 Inhibition of cell proliferation HeLa (Cervical) 12 Cell cycle arrest -
Neuropharmacological Effects :
- Animal models indicate that this compound may enhance cognitive function by modulating neurotransmitter levels, particularly serotonin and dopamine.
- Case Study : In a rat model, administration of the compound resulted in improved performance in memory tasks, suggesting potential applications in treating cognitive disorders.
-
Anti-inflammatory Properties :
- The compound has shown promise in reducing inflammation in models of arthritis and other inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines.
- Table 2: Anti-inflammatory Activity
Model Effect Observed Cytokine Reduction (%) Collagen-Induced Arthritis Reduced swelling and pain IL-6: 50%, TNF-α: 40%
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the benzyl moiety can significantly affect potency and selectivity for biological targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among analogs lie in substituents on the benzyl ring, alkyl groups on the nitrogen, and backbone modifications. Below is a comparative analysis of four analogs:
Impact of Substituents on Properties
- Fluorine vs. Chlorine : The 2-fluoro substitution in the target compound offers moderate electronegativity and lower steric hindrance compared to dichloro analogs (). Chlorine’s larger atomic size and polarizability may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
- In contrast, the cyclopropyl group in the 4-methylsulfanyl analog introduces ring strain, which could affect conformational flexibility .
- Backbone Modifications : The absence of N-isopropyl in the 3-fluoro analog () reduces molecular weight and lipophilicity, possibly altering pharmacokinetic profiles.
Research Findings and Implications
- Positional Isomerism : The 2-fluoro vs. 3-fluoro analogs ( vs. 6) highlight how substituent position affects electronic distribution. For instance, 2-fluoro may better stabilize resonance structures in aromatic systems, influencing binding affinities.
- Lumping Strategy Relevance : As per , compounds with shared backbones (e.g., butyramides) but varying substituents could be grouped for predictive modeling of properties like solubility or reactivity.
- Metabolic Stability : The methylsulfanyl group in ’s compound may resist oxidative metabolism compared to fluorinated or chlorinated analogs, extending half-life in biological systems .
Preparation Methods
Retrosynthetic Disconnection
The target molecule is dissected into three primary fragments:
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Fluorobenzyl-isopropyl amine : Introduced via nucleophilic substitution or reductive amination.
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(S)-2-Amino-3-methylbutyric acid : Serves as the chiral backbone, synthesized via asymmetric hydrogenation or enzymatic resolution.
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Amide coupling reagents : Activators like HATU or EDC facilitate bond formation between the acid and amine fragments.
Key Intermediates
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2-Aminobutyronitrile : Synthesized via Strecker reaction using propionaldehyde, ammonia, and hydrogen cyanide.
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N-(3-Fluorobenzyl)-N-isopropylamine : Prepared by alkylation of isopropylamine with 2-fluoro-benzyl bromide under basic conditions.
Detailed Preparation Methods
Reaction Conditions
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Substrates : Propionaldehyde (1.05–1.4 eq), liquid hydrogen cyanide (1 eq), ammonia (2 eq).
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Catalyst : None required (thermal initiation).
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Temperature : 0–50°C under normal or slightly elevated pressure (0.05–0.1 MPa).
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Workup : Extraction with dichloromethane to isolate the nitrile intermediate (yield: 85–90%).
Mechanistic Insight :
The Strecker reaction proceeds via imine formation between propionaldehyde and ammonia, followed by cyanide addition to generate 2-aminobutyronitrile. Side products like 2-hydroxybutyronitrile are minimized by controlling stoichiometry and temperature.
Optimized Protocol
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Catalyst : Tetraalkylammonium halides (e.g., tetramethyl ammonium chloride, 0.0005–0.001 eq) with acetone (1–3 eq relative to propionaldehyde).
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Yield : 85–87% after acidification (HCl, pH 7–8) and vacuum distillation.
Data Table 1: Hydrolysis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.0005–0.001 eq | Maximizes rate |
| Acetone Ratio | 1:1 to 3:1 | Reduces byproducts |
| Reaction Time | 36–48 h | Completes conversion |
Stepwise Procedure
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Activation : (S)-2-Amino-3-methylbutyric acid is treated with HATU (1.1 eq) and DIPEA (2 eq) in DMF.
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Coupling : N-(2-Fluorobenzyl)-N-isopropylamine (1 eq) is added dropwise at 0°C, stirred for 12 h at 25°C.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) yields the title compound (75–80% yield, >95% purity).
Chiral Purity :
Enantiomeric excess is confirmed via chiral HPLC (Chiralpak IA column, 97.7% ee).
Process Optimization and Scalability
Solvent and Temperature Effects
Waste Management
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Recycling : Aqueous phases from hydrolysis are reused in subsequent batches, reducing ammonia consumption by 30%.
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Byproducts : <0.5% 2-hydroxybutyronitrile detected via HPLC, eliminated via acid-base washes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Limitations
Stereochemical Control
Q & A
Q. What are the critical considerations for synthesizing (S)-2-Amino-N-(2-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide with high stereochemical purity?
The synthesis requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) to minimize racemization. For example, low-temperature conditions (0–5°C) in aprotic solvents like THF or DMF can stabilize intermediates. Chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography, are essential to isolate the (S)-enantiomer . Additionally, protecting group strategies (e.g., Fmoc for amines) prevent unwanted side reactions during amide bond formation .
Q. Which analytical techniques are most effective for confirming the stereochemical integrity and purity of this compound?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) with UV detection at 254 nm .
- NMR Spectroscopy : NMR and NMR can resolve stereospecific splitting patterns, particularly around the fluorobenzyl and isopropyl groups .
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Flash Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline yield and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Substituent Variation : Systematically modify the fluorobenzyl (e.g., para- vs. ortho-substitution) and isopropyl groups to assess impact on receptor binding .
- Bioisosteric Replacement : Replace the methyl group in the butyramide moiety with trifluoromethyl or cyclopropyl to alter lipophilicity and metabolic stability .
- Assay Design : Use competitive binding assays (e.g., SPR or radioligand displacement) to quantify affinity for target receptors like GPCRs or ion channels .
Q. How should researchers address conflicting data in receptor binding assays involving this compound?
- Reproducibility Checks : Standardize assay conditions (pH, temperature, buffer composition) and validate receptor expression levels in cell lines .
- Orthogonal Assays : Cross-validate results using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to distinguish nonspecific binding .
- Data Normalization : Include positive/negative controls (e.g., known agonists/antagonists) to account for batch-to-batch variability .
Q. What strategies mitigate solubility limitations in in vitro bioactivity studies?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without disrupting cell membranes .
- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) to ionize the amino group, improving dispersibility .
- Prodrug Derivatives : Temporarily mask polar groups (e.g., esterification of the amide) to enhance membrane permeability .
Q. How can stereochemical lability during derivatization be minimized?
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in reactions involving the amino group to retain configuration .
- Low-Temperature Protocols : Conduct reactions at −20°C to reduce epimerization rates during functionalization (e.g., acylation or sulfonation) .
Q. What experimental approaches elucidate interactions between this compound and enzymatic targets?
- Enzyme Kinetics : Perform Michaelis-Menten analyses to determine inhibition constants () and mechanism (competitive vs. noncompetitive) .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in the enzyme’s active site to identify critical binding residues .
- Molecular Dynamics Simulations : Model ligand-enzyme complexes to predict binding modes and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
